
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is primarily used in the development of drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the inhibition of specific enzymes and receptors that play a crucial role in the progression of cancer and inflammatory disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling pathways. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of certain ion channels and transporters that are involved in the regulation of cellular homeostasis.
Biochemical and Physiological Effects:
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the expression of certain genes and proteins. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines that are involved in the immune response. This compound has also been shown to have neuroprotective effects by modulating the activity of certain ion channels and transporters that are involved in the regulation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards specific enzymes and receptors, which makes it an ideal tool for studying the role of these targets in disease progression. Additionally, this compound has good pharmacokinetic properties, which allows for efficient delivery and distribution in vivo. However, one of the main limitations of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide is its low solubility in aqueous solutions, which can limit its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide. One of the main directions is the identification of new targets and pathways that can be modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of various diseases. Furthermore, the development of new synthetic methods and formulations can improve the solubility and bioavailability of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide, which can expand its use in various applications.
Métodos De Síntesis
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the reaction of 5-chloro-6-methylpyridin-2-amine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of certain enzymes and receptors that are involved in the progression of cancer and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.
Propiedades
Nombre del producto |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C15H15ClN2O2 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)20-9-15(19)18-14-8-7-13(16)11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Clave InChI |
GVPLMARBAJEWHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



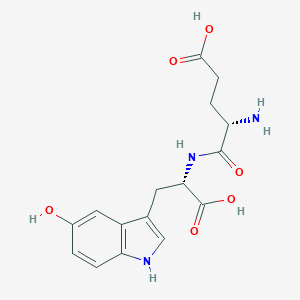
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
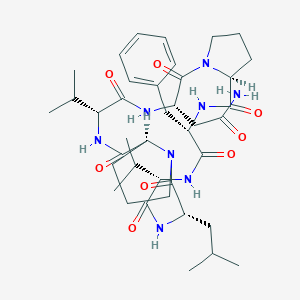
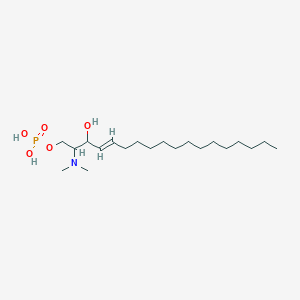
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

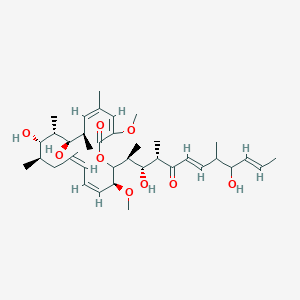


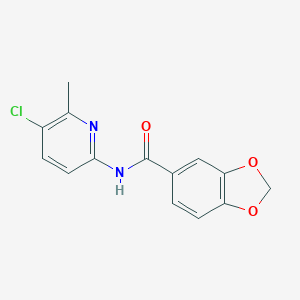

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
